Cas no 5558-79-2 (1-[(4-ethylphenyl)sulfonyl]-4-methylpiperazine)

1-[(4-ethylphenyl)sulfonyl]-4-methylpiperazine structure
5558-79-2 structure
Product Name:1-[(4-ethylphenyl)sulfonyl]-4-methylpiperazine
CAS No:5558-79-2
MF:C13H20N2O2S
MW:268.375102043152
CID:1597847
PubChem ID:871944
Update Time:2025-04-21

1-[(4-ethylphenyl)sulfonyl]-4-methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-[(4-ethylphenyl)sulfonyl]-4-methylpiperazine
    • piperazine, 1-[(4-ethylphenyl)sulfonyl]-4-methyl-
    • F0285-0150
    • SR-01000005334-1
    • AKOS001273105
    • 1-(4-ethylphenyl)sulfonyl-4-methylpiperazine
    • SCHEMBL12189230
    • Oprea1_135679
    • CBMicro_024690
    • 5558-79-2
    • AG-690/11304304
    • AB00089114-01
    • 1-(4-Ethylbenzene-1-sulfonyl)-4-methylpiperazine
    • SR-01000005334
    • Z65514345
    • CCG-11581
    • 1-((4-ethylphenyl)sulfonyl)-4-methylpiperazine
    • BIM-0024763.P001
    • Oprea1_873499
    • DTXSID10970922
    • Inchi: 1S/C13H20N2O2S/c1-3-12-4-6-13(7-5-12)18(16,17)15-10-8-14(2)9-11-15/h4-7H,3,8-11H2,1-2H3
    • InChI Key: WGLMSHBIMICEGP-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(CC)=CC=1)(N1CCN(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 268.1247
  • Monoisotopic Mass: 268.125
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 49Ų

Experimental Properties

  • Density: 1.173
  • Boiling Point: 386.8°C at 760 mmHg
  • Flash Point: 187.7°C
  • Refractive Index: 1.557
  • PSA: 40.62
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